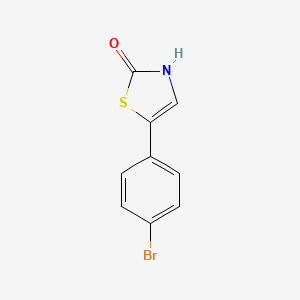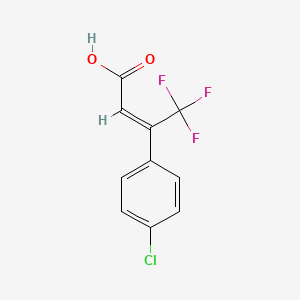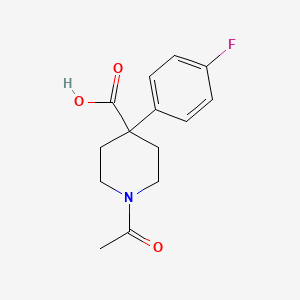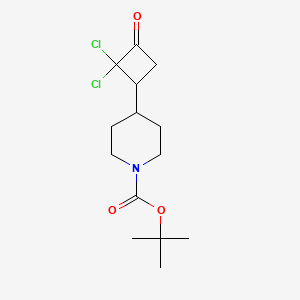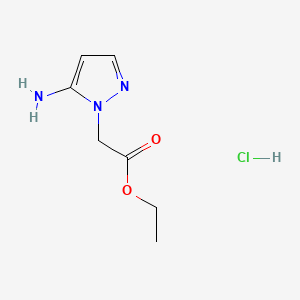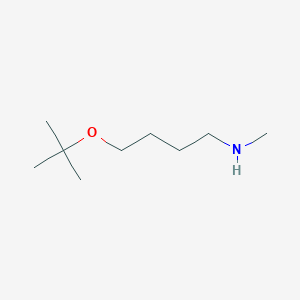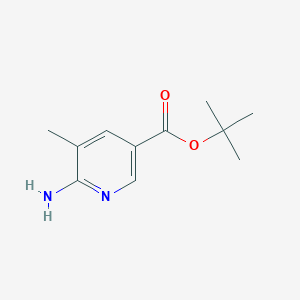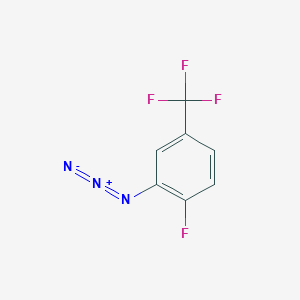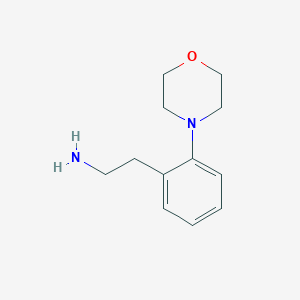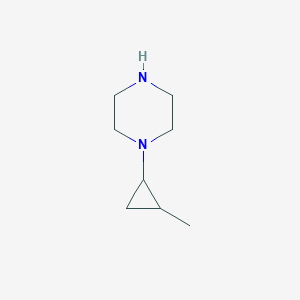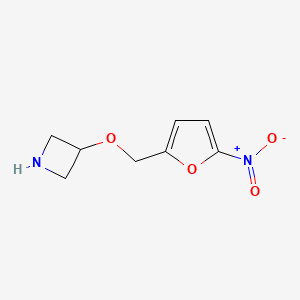![molecular formula C9H16N2O B13561930 2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring both an oxetane ring and a pyrrolo[3,4-c]pyrrole structure The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrrolo[3,4-c]pyrrole structure is a bicyclic system with nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves the formation of the oxetane ring followed by the construction of the pyrrolo[3,4-c]pyrrole core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
For the pyrrolo[3,4-c]pyrrole core, various methods can be employed, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst . The final step involves coupling the oxetane and pyrrolo[3,4-c]pyrrole moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The pyrrolo[3,4-c]pyrrole core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity towards target proteins and enzymes.
類似化合物との比較
Similar Compounds
Oxetane Derivatives: Compounds containing the oxetane ring, such as 3-phenoxymethyloxetan-3-ylamine.
Pyrrole Derivatives: Compounds with the pyrrole core, such as N-substituted pyrroles and polysubstituted pyrroles.
Uniqueness
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is unique due to the combination of the oxetane and pyrrolo[3,4-c]pyrrole structures within a single molecule. This dual functionality imparts distinct physicochemical properties and reactivity, making it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
5-(oxetan-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C9H16N2O/c1-7-3-11(9-5-12-6-9)4-8(7)2-10-1/h7-10H,1-6H2 |
InChIキー |
DVABRBXLGNBGLB-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC2CN1)C3COC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
